molecular formula C17H13NO4 B12613901 2-Methylnaphthalene-1,4-dione;pyridine-3-carboxylic acid CAS No. 651031-71-9

2-Methylnaphthalene-1,4-dione;pyridine-3-carboxylic acid

Cat. No.: B12613901
CAS No.: 651031-71-9
M. Wt: 295.29 g/mol
InChI Key: SDTDEZOKUOYTSI-UHFFFAOYSA-N
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Description

2-Methylnaphthalene-1,4-dione;pyridine-3-carboxylic acid is a compound that combines two distinct chemical structures: 2-methylnaphthalene-1,4-dione and pyridine-3-carboxylic acid The former is a derivative of naphthoquinone, while the latter is a derivative of pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylnaphthalene-1,4-dione typically involves the oxidation of 2-methylnaphthalene using reagents such as chromium trioxide or potassium permanganate. The reaction conditions often require an acidic medium and elevated temperatures to facilitate the oxidation process.

Pyridine-3-carboxylic acid can be synthesized through the oxidation of 3-methylpyridine using oxidizing agents like potassium permanganate or nitric acid. The reaction is usually carried out under reflux conditions to ensure complete oxidation.

Industrial Production Methods

Industrial production of these compounds often involves large-scale oxidation processes using continuous flow reactors. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methylnaphthalene-1,4-dione and pyridine-3-carboxylic acid undergo various chemical reactions, including:

    Oxidation: Both compounds can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the quinone structure of 2-methylnaphthalene-1,4-dione to hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate, nitric acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, acylating agents.

Major Products

    Oxidation Products: More oxidized quinone derivatives.

    Reduction Products: Hydroquinone derivatives.

    Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

2-Methylnaphthalene-1,4-dione and pyridine-3-carboxylic acid have numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methylnaphthalene-1,4-dione involves its ability to undergo redox reactions, which can generate reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to apoptosis or cell death. The compound can also interact with various enzymes and proteins, affecting their function and activity .

Pyridine-3-carboxylic acid, on the other hand, can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique chemical and biological properties, contributing to their potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylnaphthalene-1,4-dione;pyridine-3-carboxylic acid is unique due to its combined structure, which allows it to exhibit properties of both naphthoquinone and pyridine derivatives

Properties

CAS No.

651031-71-9

Molecular Formula

C17H13NO4

Molecular Weight

295.29 g/mol

IUPAC Name

2-methylnaphthalene-1,4-dione;pyridine-3-carboxylic acid

InChI

InChI=1S/C11H8O2.C6H5NO2/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13;8-6(9)5-2-1-3-7-4-5/h2-6H,1H3;1-4H,(H,8,9)

InChI Key

SDTDEZOKUOYTSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=CC=CC=C2C1=O.C1=CC(=CN=C1)C(=O)O

Origin of Product

United States

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